
6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a compound that features a benzene ring substituted with a chlorine atom and an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,3-diaminobenzene with a suitable imidazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding imidazole derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine: Similar structure with a benzothiadiazole ring instead of a benzene ring.
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazolium ion with different substituents on the benzene ring
Uniqueness
6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of both chlorine and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H11ClN4/c10-7-2-1-6(11)5-8(7)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |
InChI Key |
FUOMPLGTAUDSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


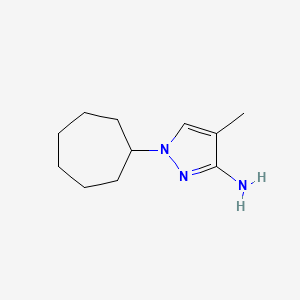
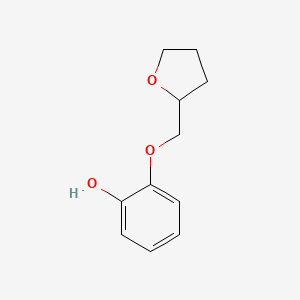

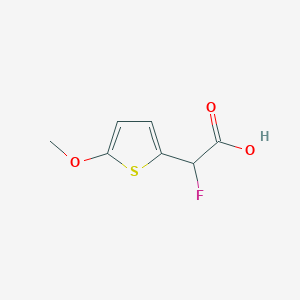
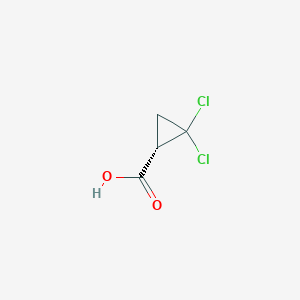
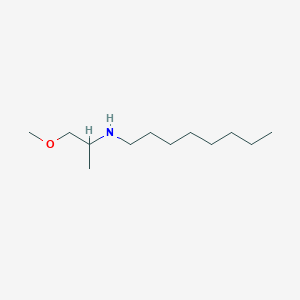
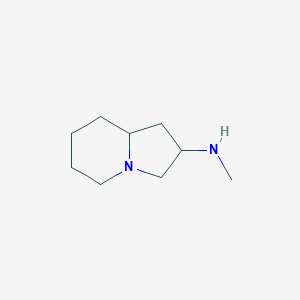
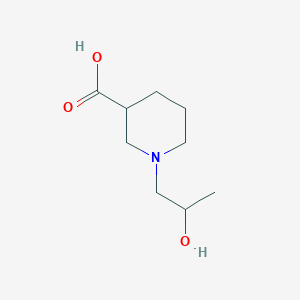

![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)
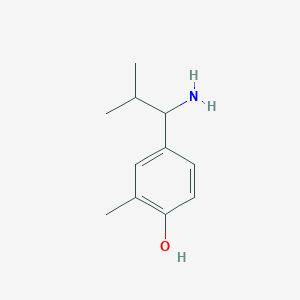
![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
